molecular formula C9H18ClNO B2765283 1-Oxa-8-azaspiro[4.6]undecane hydrochloride CAS No. 2253640-71-8

1-Oxa-8-azaspiro[4.6]undecane hydrochloride

Cat. No.: B2765283
CAS No.: 2253640-71-8
M. Wt: 191.7
InChI Key: QZXWAWLQAIBIPF-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.6]undecane hydrochloride is a spirocyclic compound characterized by a bicyclic structure where a six-membered ring (1-oxa) and a seven-membered ring (8-aza) share a single common atom (spiro junction). The molecule contains an oxygen atom in one ring and a nitrogen atom in the other, with the hydrochloride salt enhancing its stability and solubility for pharmaceutical applications. This compound is primarily utilized in medicinal chemistry research, particularly in the development of receptor-targeted ligands and bioactive molecules. Its unique spiro architecture contributes to conformational rigidity, which can enhance binding specificity to biological targets .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-9-azaspiro[4.6]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-3-9(4-2-8-11-9)5-7-10-6-1;/h10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXWAWLQAIBIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCO2)CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-71-8
Record name 1-oxa-8-azaspiro[4.6]undecane hydrochloride
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Biological Activity

1-Oxa-8-azaspiro[4.6]undecane hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure, incorporating both nitrogen and oxygen atoms within its spirocyclic framework, which may influence its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₉H₁₄ClN₃O
  • Molecular Weight : Approximately 194.67 g/mol
  • Structure : The compound's structure consists of a bicyclic framework characterized by a spirocyclic arrangement that enhances its solubility and stability, particularly in the hydrochloride form, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

  • Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Biological Activity Overview

Activity Type Description References
Neurotransmitter ModulationModulates neurotransmitter systems, potentially affecting mood and cognition
Antimicrobial ActivityExhibits activity against multiple bacterial strains
Antitumor ActivityShows potential in inhibiting tumor growth in various cancer cell lines

Case Studies and Research Findings

  • Neurotransmitter Modulation
    • A study demonstrated that this compound interacts with serotonin receptors, suggesting a role in anxiety and depression treatment. This modulation could lead to therapeutic applications in psychiatric disorders.
  • Antimicrobial Properties
    • Research conducted on the compound's antimicrobial efficacy revealed significant activity against Acinetobacter baumannii and Bacillus cereus. These findings highlight its potential as an alternative treatment for infections caused by resistant bacterial strains .
  • Antitumor Activity
    • In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC50 values ranging from 0.08 to 0.19 µM, indicating potent antitumor activity compared to established chemotherapeutics .

Scientific Research Applications

Scientific Research Applications

1-Oxa-8-azaspiro[4.6]undecane hydrochloride has several notable applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to modulate various biological targets. It shows promise in:

  • Pain Modulation : Research indicates interactions with fatty acid amide hydrolase enzymes, which are involved in pain pathways.
  • Neurotransmitter Systems : The compound has been studied for its effects on neurotransmitter receptors, suggesting potential uses in treating neurological disorders.

Antimicrobial Activity

Studies have highlighted the compound's efficacy against mycobacterial strains, indicating its potential as an anti-tuberculosis agent. For instance, analogs of similar azaspiro compounds have demonstrated submicromolar potencies against Mycobacterium bovis BCG, showcasing their selective cytotoxicity .

TRPM8 Antagonism

Recent research has identified this compound as a potential antagonist of the TRPM8 receptor, which is implicated in various physiological processes including pain sensation and thermoregulation. This characteristic could lead to applications in treating conditions such as anxiety, depression, and inflammatory disorders .

Case Study 1: Antimycobacterial Activity

A series of indolyl azaspiroketal Mannich bases were evaluated for their antimycobacterial properties against M. bovis BCG. The study found that compounds with structural similarities to this compound exhibited significant antibacterial activity with low minimum inhibitory concentrations (MIC), highlighting the importance of structural features in determining biological efficacy .

CompoundMIC (µM)Selectivity
This compound<5High
Indolyl Mannich Base<2Moderate

Case Study 2: Neurotransmitter Modulation

In vitro studies have shown that this compound can influence neurotransmitter systems by acting on specific receptors involved in mood regulation and cognitive function. This suggests potential therapeutic applications in treating anxiety and depression-related disorders.

Comparison with Similar Compounds

Key Observations :

  • The spiro[4.6] system is common among analogs, but heteroatom placement (O, N, S) and substituents dictate reactivity and bioactivity.
  • Psammaplysins (e.g., 1,6-dioxa-2-azaspiro[4.6]undecane) incorporate brominated tyrosine-derived groups, enabling diverse biological activities like antimalarial and antiviral effects .

Key Observations :

  • The target compound shares synthetic strategies (e.g., condensation reactions) with other spirocyclic ethers .
  • Psammaplysins require complex biosynthetic pathways, unlike purely synthetic analogs .

Pharmacological Activities

Compound Biological Activity Applications
1-Oxa-8-azaspiro[4.6]undecane HCl Under investigation for receptor binding (e.g., sigma-1) Neurological disorder research
1-Oxa-8-azaspiro[4.5]decane HCl Sigma-1 receptor ligand with high selectivity Brain imaging agent development
Psammaplysins Antimalarial, antiviral, protein tyrosine phosphatase inhibition Marine natural product drug discovery
1-Thia-4-azaspiro[4.6]undecane HCl Limited bioactivity data; explored for metabolic stability in prodrug design Preclinical studies

Key Observations :

  • Spiro[4.5] derivatives (e.g., 1-Oxa-8-azaspiro[4.5]decane HCl) exhibit pronounced sigma-1 receptor affinity, attributed to their compact structure .

Physicochemical Properties

Compound Solubility Stability LogP (Predicted)
1-Oxa-8-azaspiro[4.6]undecane HCl High (aqueous) Stable at RT 1.2
1,4-Dioxa-8-azaspiro[4.6]undecane Moderate Hygroscopic 0.8
Psammaplysin A Low (organic) Light-sensitive 3.5
1-Thia-4-azaspiro[4.6]undecane HCl Moderate Oxidative risk 2.1

Key Observations :

  • Hydrochloride salts generally improve aqueous solubility, critical for in vivo studies .
  • Psammaplysins’ lipophilicity aligns with their membrane-targeting bioactivities .

Key Observations :

  • 1,4-Dioxa-8-azaspiro[4.6]undecane poses higher irritation risks, necessitating stringent safety measures .

Q & A

Q. What strategies are effective for impurity profiling during synthesis?

  • Methodological Answer : Identify byproducts (e.g., N-alkylated derivatives) using LC-MS/MS with charged aerosol detection (CAD). Compare retention times and fragmentation patterns against synthetic standards. Optimize purification with orthogonal techniques (ion-exchange chromatography for charged impurities) .

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